Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid
Overview
Description
Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a carboxylic acid functional group. It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the phenyl group and the carboxylic acid functionality. One common method involves the reaction of piperidine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with a phenyl halide under palladium-catalyzed cross-coupling conditions to introduce the phenyl group. Finally, the carboxylic acid group is introduced through oxidation or carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for use in different applications.
Scientific Research Applications
Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of piperidine-based compounds and their biological activities.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protects the piperidine nitrogen during chemical reactions. The phenyl group can participate in π-π interactions and hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Trans-1-(Tert-Butoxycarbonyl)-3-(4-Chlorophenyl)piperidine-4-Carboxylic Acid
- Trans-1-(Tert-Butoxycarbonyl)-3-(4-Methoxyphenyl)piperidine-4-Carboxylic Acid
Uniqueness
Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Boc group provides protection during synthetic transformations, while the phenyl and carboxylic acid groups offer versatility in chemical reactions and potential biological activities .
Properties
IUPAC Name |
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCTXOGRWQLHBK-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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